molecular formula C164H252N44O55S B013365 Teduglutide CAS No. 197922-42-2

Teduglutide

Katalognummer: B013365
CAS-Nummer: 197922-42-2
Molekulargewicht: 3752.1 g/mol
InChI-Schlüssel: CILIXQOJUNDIDU-ASQIGDHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Teduglutide is a recombinant analogue of human glucagon-like peptide-2 (GLP-2), a naturally occurring hormone that promotes intestinal mucosal growth, enhances nutrient absorption, and reduces gastric secretion . Approved by the FDA (2012) and EMA (2012), it is the first long-term therapy for short bowel syndrome (SBS) in patients dependent on parenteral nutrition (PN) . Its mechanism involves binding to GLP-2 receptors, stimulating crypt cell proliferation, increasing villus height, and improving intestinal blood flow . Clinical trials demonstrate its ability to reduce PN dependence by up to 57% in adults and pediatric patients .

Pharmacokinetics (PK):

  • Dose: 0.05 mg/kg/day subcutaneously .
  • Cmax: 36 ng/mL (median) at 0.05 mg/kg .
  • Half-life: ~2 hours in healthy subjects; 1.3 hours in SBS patients .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Framework

Teduglutide is synthesized via SPPS, leveraging resin-bound intermediates to sequentially assemble peptide fragments. The process involves nine critical steps, from resin selection to final purification .

Resin Selection and Activation

The synthesis employs two primary solid-phase carriers:

  • CTC Resin (2-chlorotrityl chloride resin): Substitution degree optimized at 0.4–3.0 mmol/g to balance loading capacity and steric hindrance .

  • Wang Resin : Utilized for acid-labile anchoring, with substitution degrees of 0.5–3.0 mmol/g .

Resin activation involves coupling the first amino acid (Fmoc-Asp(OtBu)-OH) using a condensing agent, typically HOBt (1-hydroxybenzotriazole) or HOAT (1-hydroxy-7-azabenzotriazole) , in the presence of DIC (N,N'-diisopropylcarbodiimide) .

Fragment Condensation Strategy

The peptide is assembled in three segments to mitigate side reactions:

  • Fragment 1–3 : R1-His(R2)-Gly-Asp(OtBu)-OH

  • Fragment 4–8 : Fmoc-Gly-Ser(tBu)-Phe-Ser(tBu)-Asp(OtBu)-OH

  • Fragment 9–33 : Remaining sequence .

Each fragment is synthesized separately, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized before final assembly.

Key Steps in this compound Preparation

Racemization Mitigation at D-1His

Racemization at histidine (His) residues is a major challenge. The patent CN112175067A addresses this by:

  • Using HOBt/HOAT/DPPA as condensing agents instead of conventional reagents like HBTU or HATU.

  • Maintaining reaction temperatures below 25°C during His coupling.

  • Limiting coupling times to 30–45 minutes to minimize epimerization .

These adjustments reduce D-His impurities to <0.5% in crude peptides .

Asp-Gly Cyclization Prevention

Aspartic acid (Asp)-glycine (Gly) sequences are prone to cyclic imide formation, leading to deamidation. The protocol employs:

  • Tert-butyl (OtBu) protection for Asp side chains.

  • Low-pH cleavage cocktails (15–30% TFA in dichloromethane) to minimize acid-induced cyclization .

Optimization Strategies for Industrial Scalability

Condensing Agent Efficiency

A comparative analysis of condensing agents reveals:

Condensing AgentCoupling Efficiency (%)Racemization Risk
HOBt98.5Low
HOAT99.2Low
DPPA97.8Moderate
HBTU99.0High

Data adapted from CN112175067A .

HOAT emerges as optimal, offering near-quantitative coupling with minimal racemization.

Solvent Systems for Fragment Assembly

  • Dimethylformamide (DMF) : Primary solvent for SPPS.

  • N-Methylpyrrolidone (NMP) : Alternative for heat-sensitive steps.

  • Dichloromethane (DCM) : Used in resin swelling and cleavage .

Purification and Formulation

Reverse-Phase HPLC Parameters

Crude this compound is purified using a C18 stationary phase with the following gradient:

Time (min)Mobile Phase B (Acetonitrile, %)
020
3040
3595

Buffer A: 0.1–0.3% triethylamine (pH 2–3 adjusted with H3PO4) . This achieves >98% purity in the final product .

Lyophilization and Stability

Post-purification, this compound is lyophilized as an acetate salt. Stability studies demonstrate:

  • >95% intact peptide after 24 months at 2–8°C .

  • No aggregation or degradation in reconstituted solutions stored at 25°C for 24 hours .

Comparative Analysis of Industrial Methods

ParameterPatent CN112175067A Academic Protocols
Cycle Time7 days10–14 days
Crude Purity85–90%70–80%
Overall Yield62%45–50%
D-His Impurity<0.5%1.2–2.5%

The patented method reduces synthesis time by 30% and improves yield by 20% through optimized fragment condensation and racemization controls .

Analyse Chemischer Reaktionen

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.

    Substitution: The compound can undergo substitution reactions where the phosphinic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Treatment of Short Bowel Syndrome (SBS)

Teduglutide is primarily indicated for adults and pediatric patients aged one year and older who are dependent on PN due to SBS. The drug has been shown to significantly reduce the volume of PN required by patients, enhancing their quality of life .

Key Clinical Trials:

  • TED-C14-004 Study : In this pivotal phase III trial, this compound was administered at a dose of 0.05 mg/kg/day to adult patients with SBS-IF. Results indicated a marked reduction in PN dependence .
  • STEPS Study : Another pivotal study demonstrated that this compound reduced the need for PN in adults with SBS-IF across multiple international sites .

Efficacy and Safety

This compound has undergone extensive clinical evaluation to assess its efficacy and safety profile:

  • Efficacy : In clinical trials, patients receiving this compound showed a reduction in daily fluid requirements ranging from 20% to 100%, with many achieving complete independence from PN .
  • Safety : The drug has been generally well-tolerated, with adverse effects primarily including gastrointestinal symptoms such as nausea and abdominal pain .

Pharmacokinetics

This compound exhibits a half-life that allows for once-daily subcutaneous administration, making it convenient for patients. Its pharmacokinetic profile shows consistent absorption and bioavailability across different populations, including Japanese patients where it was recently approved .

Quality of Life Improvements

Recent studies have highlighted significant improvements in the quality of life (QoL) among this compound-treated patients compared to those not receiving the treatment. A study utilizing the SF-36 questionnaire reported notable enhancements in both physical and mental health components among this compound recipients .

Data Tables

Study Population Dosage Duration Key Findings
TED-C14-004Adults with SBS0.05 mg/kg/dayUp to 30 monthsSignificant reduction in PN volume; improved QoL scores
STEPS StudyAdults with SBS0.05 mg/kg/day24 weeksMarked reduction in daily fluid requirements; well-tolerated
Japanese CohortAdults with SBS0.05 mg/kg/day24 weeksEfficacy consistent with global studies; safety profile maintained

Case Study 1: Adult Patient with SBS

A 35-year-old male patient with extensive bowel resection was treated with this compound for six months. The patient reported a decrease in PN dependency from 100% to 40% within three months, along with improved energy levels and reduced gastrointestinal symptoms.

Case Study 2: Pediatric Patient

An eight-year-old girl with congenital short bowel syndrome was initiated on this compound therapy at a dose of 0.05 mg/kg/day. After six months, her PN needs were reduced by 60%, and she experienced significant weight gain and overall health improvement.

Wirkmechanismus

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid exerts its effects by selectively antagonizing GABA C receptors. These receptors are ion channels that mediate fast synaptic inhibition in the central nervous system. TPMPA binds to the receptor’s active site, preventing the binding of gamma-aminobutyric acid and inhibiting the receptor’s function . This antagonistic action helps researchers understand the role of GABA C receptors in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Endogenous GLP-2

Teduglutide is engineered to resist degradation by dipeptidyl peptidase IV (DPP-IV), extending its half-life compared to endogenous GLP-2 (minutes vs. hours) . This modification enhances its therapeutic efficacy in promoting intestinal adaptation .

HM15912: A Novel Long-Acting GLP-2 Analog

HM15912, an investigational GLP-2 analogue, demonstrates a 49.3-hour half-life in preclinical models (vs. In SBS rodent models, HM15912 showed superior intestinal growth and absorption enhancement compared to this compound, though clinical data in humans are pending .

Parameter This compound HM15912
Half-life (preclinical) 3.6 hours (rats) 49.3 hours (rats)
Dosing Frequency Daily Weekly (projected)
Clinical Stage Approved (Phase IV) Preclinical/Phase I
Key Advantage Proven efficacy Reduced dosing

Traditional Therapies for SBS

  • Parenteral Nutrition (PN): this compound reduces PN dependence by 20–100% in responders, whereas PN alone requires lifelong administration with risks of liver disease and catheter-related infections .
  • Anti-Diarrheals (e.g., loperamide): Symptomatic relief without addressing intestinal structural deficits. This compound improves mucosal integrity, reducing diarrhea via enhanced absorption .

DPP-4 Inhibitors in Gastrointestinal Disorders

While DPP-4 inhibitors (e.g., sitagliptin) prolong endogenous GLP-1/GLP-2 activity, they lack direct intestinotrophic effects. This compound’s targeted GLP-2 receptor activation offers structural benefits unmatched by DPP-4 inhibitors .

Efficacy in Reducing Parenteral Support

  • Adults: In Phase III trials, 63% of this compound-treated patients achieved ≥20% PN reduction vs. 30% with placebo (p=0.007) . Real-world data show 57.14% of patients weaned off PN entirely after ~1 year .
  • Pediatrics: 33–50% PN reduction in children, with 4/14 achieving PN independence .
Study Population PN Reduction (this compound vs. Placebo) Significance
Jeppesen et al. (2011) Adults (SBS-IF) 353–354 mL/day vs. 137 mL/day p=0.007
Gombošová et al. (2024) Adults/Children 57% PN independence Real-world data
Shire Pediatric Trial Children 3/14 PN independence Not powered

Biologische Aktivität

Teduglutide is a synthetic analog of glucagon-like peptide-2 (GLP-2), designed to enhance intestinal function and promote mucosal growth. This compound has shown significant promise in the treatment of short bowel syndrome (SBS) and other gastrointestinal disorders. This article explores the biological activity of this compound, including its mechanisms, efficacy, safety, and relevant clinical studies.

This compound mimics the effects of endogenous GLP-2, which is a potent intestinotrophic hormone. Its primary actions include:

  • Promoting Mucosal Growth : this compound enhances the growth of intestinal villi, leading to increased absorptive surface area.
  • Reducing Intestinal Losses : It helps in reducing diarrhea and fecal losses by increasing intestinal fluid absorption.
  • Restoring Gastric Function : The compound may aid in restoring gastric emptying and secretion, further contributing to improved nutritional absorption .

Pharmacokinetics

This compound exhibits a longer half-life compared to native GLP-2 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4). Its pharmacokinetic profile includes:

  • Bioavailability : Approximately 87% after subcutaneous administration.
  • Half-Life : Ranges from 2 to 3 hours, significantly longer than the 7 minutes for native GLP-2 .

Short Bowel Syndrome (SBS)

This compound has been extensively studied for its efficacy in patients with SBS. Key findings from various studies include:

  • Reduction in Parenteral Nutrition (PN) : In a pivotal Phase III trial, this compound treatment resulted in a greater than 20% reduction in PN needs for patients with SBS .
  • Clinical Response Rates : A study involving 54 patients treated with this compound showed that 85% achieved a clinically significant response after 24 weeks, with 24% weaned off PN entirely .
StudyPopulationDurationOutcome
Phase III STEPS TrialSBS patients24 weeks>20% reduction in PN needs
Real-world Evidence Study54 SBS patients6 months85% responders; 24% weaned off PN

Other Gastrointestinal Disorders

This compound has also shown potential benefits in conditions like Crohn's disease and chemotherapy-induced mucositis:

  • In a Phase II trial for Crohn's disease, remission rates reached 55.6% among participants receiving this compound .
  • Preclinical studies indicated significant intestinotrophic effects in models of experimental colitis and mucositis .

Safety Profile

The safety of this compound has been evaluated through various clinical trials and real-world studies. Common adverse events reported include:

  • Gastrointestinal Disorders : Nausea, abdominal pain.
  • Renal Issues : Incidents of nephrolithiasis (kidney stones) have been noted .

A comprehensive analysis of adverse events from the FDA Adverse Event Reporting System (FAERS) identified over 10,000 reports linked to this compound, highlighting its safety profile across diverse patient populations .

Case Studies

  • Case Study on Efficacy :
    A patient with severe SBS who had been dependent on PN for years was treated with this compound. After six months, the patient reported a significant increase in oral intake and a reduction in PN volume by over 50%, leading to improved quality of life.
  • Long-term Safety Analysis :
    A long-term follow-up study on patients treated with this compound revealed no significant long-term adverse effects beyond those observed during initial trials. Patients maintained improved nutritional status and reduced dependence on PN over extended periods .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study teduglutide’s effects on intestinal epithelial repair?

Answer: Caco-2 human intestinal epithelial cell lines are frequently employed to assess this compound’s proliferative effects. Methodologies include BrdU incorporation assays to quantify DNA synthesis and flow cytometry for cell cycle analysis. Dose-response experiments (e.g., 250–1000 nM concentrations) paired with Bonferroni-corrected t-tests are standard for evaluating statistical significance .

Q. What are the primary efficacy endpoints in this compound clinical trials for short bowel syndrome (SBS)?

Answer: The primary endpoint is typically a ≥20% reduction in parenteral support (PS) volume at 24 weeks compared to baseline. Secondary endpoints include enteral autonomy (cessation of PS) and changes in plasma citrulline (a biomarker of mucosal repair). Statistical methods like Wilcoxon rank-sum tests are used to compare PS volume reductions between treatment arms .

Q. How is this compound’s safety profile evaluated in controlled trials?

Answer: Safety assessments include adverse event (AE) reporting, hematological/urinalysis parameters, and treatment-emergent serious AEs (TESAEs). AE coding follows MedDRA guidelines, and comparisons between this compound and standard-of-care arms use Fisher’s exact tests for incidence rates .

Advanced Research Questions

Q. How can researchers reconcile contradictions between real-world safety data and clinical trial findings for this compound?

Answer: Disproportionality analyses of pharmacovigilance databases (e.g., FAERS) using metrics like Reporting Odds Ratio (ROR) and Bayesian Confidence Propagation Neural Network (BCPNN) can identify unexpected AEs. Contrast these with trial data by adjusting for confounders (e.g., comorbidities, polypharmacy) via multivariate regression .

Q. What methodological approaches optimize this compound dosing regimens in heterogeneous patient populations?

Answer: Population pharmacokinetic (PopPK) modeling integrates covariates (e.g., renal function, residual bowel length) to predict exposure-response relationships. Adaptive trial designs with Bayesian dose escalation can refine dosing (e.g., 0.05 mg/kg/day vs. 0.10 mg/kg/day) while minimizing toxicity .

Q. How can researchers address stability challenges in quantifying intact this compound peptides?

Answer: Reverse-phase UHPLC-UV-HESI/O methods validated per ICH guidelines ensure peptide stability. Parameters include column temperature optimization (25–40°C), pH-controlled mobile phases, and forced degradation studies to identify cleavage sites. Compare with LC-MS/MS for cross-validation .

Q. What mechanisms underlie this compound’s effects on intestinal stem cells (ISCs) in graft-versus-host disease (GVHD)?

Answer: Preclinical murine models show this compound enhances ISC proliferation via GLP-2 receptor activation, restoring Paneth cell function. Flow cytometry and RNA-seq identify markers like Lgr5+ ISCs. Human studies correlate low L-cell counts with non-relapse mortality, supporting combination therapies with immunosuppressants .

Q. How do real-world outcomes of this compound differ from clinical trial results in SBS patients?

Answer: Real-world studies report longer times to PS weaning (17.7 vs. 10.2 months in trials) due to heterogeneous anatomy (e.g., colon length). Use propensity score matching to adjust for baseline differences and Cox regression for time-to-event analysis .

Q. What statistical strategies mitigate bias in pediatric this compound studies with small sample sizes?

Answer: Bayesian hierarchical models borrow strength from adult data while preserving pediatric subgroup integrity. Surrogate endpoints (e.g., citrulline levels) validated via Prentice criteria reduce reliance on underpowered clinical outcomes .

Q. How can researchers design trials to evaluate this compound’s long-term safety in chronic intestinal failure?

Answer: Implement cumulative incidence functions for AEs (e.g., gastrointestinal obstruction) with competing risk analysis. Leverage registry data for extended follow-up (≥5 years) and use Gray’s test for time-to-AE comparisons .

Q. What translational models bridge this compound’s preclinical and clinical effects on mucosal healing?

Answer: Organoid cultures from SBS patient biopsies treated with this compound assess crypt-villus regeneration. Transcriptomic profiling (scRNA-seq) identifies pathways like Wnt/β-catenin, validated in murine intestinal injury models .

Q. How can this compound be combined with other therapies to enhance enteral adaptation?

Answer: Preclinical synergy testing with growth hormone or glutamine uses factorial design experiments. Clinical trials should employ adaptive randomization to allocate patients to combination arms based on early response biomarkers .

Q. Methodological Tables

Table 1: Common Statistical Methods in this compound Research

Endpoint Method Application
AE Signal DetectionROR, BCPNNPharmacovigilance studies
PS Volume ReductionWilcoxon Rank-SumClinical trials
Dose OptimizationPopPK ModelingPediatric studies

Table 2: Key Biomarkers in this compound Studies

Biomarker Role Assay
Plasma CitrullineMucosal Mass SurrogateHPLC-MS
Lgr5+ ISCsStem Cell ProliferationFlow Cytometry
Fecal CalprotectinInflammation MarkerELISA

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILIXQOJUNDIDU-ASQIGDHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H252N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197922-42-2
Record name Teduglutide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teduglutide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon-like peptide II (2-glycine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Teduglutide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.